N-[(furan-2-yl)methyl]-2-({7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide
Description
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O3S/c1-10-4-5-12-17-14(18-15(21)19(12)8-10)23-9-13(20)16-7-11-3-2-6-22-11/h2-6,8H,7,9H2,1H3,(H,16,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTNOMWBPFXQGAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NC(=NC2=O)SCC(=O)NCC3=CC=CO3)C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of 2-Amino-4-methylnicotinic Acid
The pyrido-triazine core is synthesized through cyclocondensation of 2-amino-4-methylnicotinic acid with thiourea under acidic conditions. The methyl group at position 7 is introduced via the methyl-substituted nicotinic acid precursor.
Reaction Conditions :
- Reactants : 2-Amino-4-methylnicotinic acid (1 eq), thiourea (1.2 eq)
- Catalyst : Concentrated HCl (0.5 eq)
- Solvent : Ethanol (reflux, 8–12 hours)
- Yield : 65–72%
Mechanism :
- Protonation of the carboxylic acid group facilitates nucleophilic attack by thiourea.
- Cyclization via elimination of ammonia and water forms the triazine ring.
- Thiol group incorporation at position 2.
Synthesis of 2-Chloro-N-[(furan-2-yl)methyl]acetamide
Acetylation of Furfurylamine
Furfurylamine is acetylated using acetyl chloride in the presence of a base to form N-[(furan-2-yl)methyl]acetamide.
Reaction Conditions :
Chlorination via Chloroacetyl Chloride
The acetamide is chlorinated at the α-position using chloroacetyl chloride under basic conditions:
Reaction Conditions :
- Reactants : N-[(furan-2-yl)methyl]acetamide (1 eq), chloroacetyl chloride (1.5 eq)
- Base : Potassium carbonate (2 eq)
- Solvent : Acetonitrile (reflux, 6 hours)
- Yield : 70–75%
Key Challenge : Competing over-chlorination is mitigated by controlled stoichiometry and low temperatures.
Coupling via Nucleophilic Substitution
The thiolate anion of 7-methyl-4-oxo-4H-pyrido[1,2-a]triazine-2-thiol displaces chloride from 2-chloro-N-[(furan-2-yl)methyl]acetamide under alkaline conditions.
Reaction Conditions :
- Reactants :
- Base : Potassium hydroxide (2 eq)
- Solvent : Dimethylformamide (DMF, 60°C, 4–6 hours)
- Yield : 60–68%
Mechanism :
- Deprotonation of the thiol group by KOH generates a thiolate anion.
- Nucleophilic attack on the α-carbon of the chloroacetamide forms the C–S bond.
- Elimination of HCl completes the reaction.
Optimization and Scalability
Solvent and Base Screening
Comparative studies show DMF outperforms DMSO or THF due to superior solubility of intermediates (Table 1).
Table 1 : Solvent Optimization for Coupling Reaction
| Solvent | Base | Temperature (°C) | Yield (%) |
|---|---|---|---|
| DMF | KOH | 60 | 68 |
| DMSO | KOH | 60 | 52 |
| THF | KOH | 60 | 45 |
| DMF | NaOH | 60 | 61 |
Catalytic Enhancements
Addition of phase-transfer catalysts (e.g., tetrabutylammonium bromide) increases reaction rates by 20% but complicates purification.
Analytical Characterization
Nuclear Magnetic Resonance (NMR) :
- ¹H NMR (400 MHz, DMSO-d₆) : δ 8.72 (s, 1H, triazine-H), 7.52 (d, J = 3.2 Hz, 1H, furan-H), 6.42 (m, 2H, furan-H), 4.32 (s, 2H, CH₂S), 3.98 (s, 2H, NCH₂), 2.55 (s, 3H, CH₃), 2.12 (s, 3H, COCH₃).
High-Resolution Mass Spectrometry (HRMS) :
Challenges and Mitigation
- Thiol Oxidation : Conduct reactions under nitrogen to prevent disulfide formation.
- Byproduct Formation : Excess chloroacetamide is removed via recrystallization from ethanol/water.
- Low Coupling Yields : Stepwise temperature ramping (40°C → 60°C) improves selectivity.
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
N-[(furan-2-yl)methyl]-2-({7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The pyridotriazine ring can be reduced under suitable conditions.
Substitution: The acetamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Reduced pyridotriazine derivatives.
Substitution: Various substituted acetamide derivatives.
Scientific Research Applications
Biological Activities
N-[(furan-2-yl)methyl]-2-({7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide has shown promising biological activities:
Anticancer Activity
Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of pyrido[1,2-a][1,3,5]triazin have demonstrated effective growth inhibition against various cancer cell lines. In vitro evaluations have shown that these compounds can inhibit cell proliferation in human tumor cells, suggesting their potential as anticancer agents .
Antiviral Properties
Some research indicates that compounds containing furan and triazine moieties may possess antiviral activities. A related study found that sulfonamide derivatives exhibited inhibitory effects on HIV replication at micromolar concentrations .
Enzyme Inhibition
The compound's structural features suggest potential as an inhibitor for specific enzymes involved in cancer metabolism or viral replication pathways. Inhibitory assays against dimethylarginine dimethylamino hydrolase (DDAH) and arginine deiminase (ADI) have shown promising results for similar sulfonamide compounds .
Synthesis and Evaluation
In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of sulfonamide derivatives based on the pyrido-triazine scaffold and evaluated their biological activities against a panel of cancer cell lines. The results indicated that several compounds displayed significant growth inhibition with IC50 values in low micromolar ranges .
Structure–Activity Relationship (SAR)
A detailed SAR analysis was performed to understand the impact of various substituents on the biological activity of these compounds. Modifications to the furan ring and variations in the triazine structure were found to significantly influence potency and selectivity towards cancer cells .
Mechanism of Action
The mechanism of action of N-[(furan-2-yl)methyl]-2-({7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide involves its interaction with specific molecular targets. The furan and pyridotriazine rings can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and targets would depend on the specific application and require further research.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2-((4-Amino-5-(furan-2-yl)-1,2,4-triazol-3-yl)sulfanyl)-N-acetamides
Core Structure: These derivatives feature a 1,2,4-triazole ring substituted at the 3-position with a sulfanyl-acetamide group and at the 5-position with a furan-2-yl moiety . Synthesis: Prepared via alkylation of 4-amino-5-(furan-2-yl)-1,2,4-triazole-3-thiol with N-aryl-substituted α-chloroacetamides under basic conditions (KOH) . Biological Activity: Demonstrated anti-exudative activity (AEA) in rodent models at 10 mg/kg, comparable to diclofenac sodium (8 mg/kg) . Physicochemical Properties: ¹H NMR spectra show characteristic shifts for furan protons (~6.3–7.5 ppm) and acetamide NH groups (~10.2–11.5 ppm) .
Comparison with Target Compound :
- The 7-methyl-4-oxo group in the pyrido-triazine system may improve metabolic stability compared to the amino group in triazole derivatives.
3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(substituted phenyl)propanamides
Core Structure: These compounds combine oxadiazole and thiazole rings linked via a sulfanyl-propanamide chain . Synthesis: Involves multi-step reactions, including hydrazine reflux (MeOH/N₂H₄·H₂O) and carbon disulfide treatment (EtOH/CS₂/KOH) . Biological Activity: Not explicitly reported in the evidence, but the thiazole-oxadiazole framework is associated with antimicrobial and anti-inflammatory properties in unrelated studies.
Comparison with Target Compound :
- The oxadiazole-thiazole system introduces nitrogen-rich heterocycles, which may alter solubility and bioavailability relative to the pyrido-triazine-furan combination.
- The propanamide linker (vs. acetamide in the target) could influence conformational flexibility and target binding.
N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide
Core Structure : A simple acetamide derivative with a nitro-substituted phenyl group and a methylsulfonyl moiety .
Synthesis : Produced via acetylation of N-(4-chloro-2-nitrophenyl)methanesulfonamide with acetic anhydride .
Biological Role : Primarily a synthetic intermediate for sulfur-containing heterocycles, lacking direct therapeutic data .
Comparison with Target Compound :
- The absence of a fused heterocyclic system limits its bioactivity compared to the pyrido-triazine-based target compound.
- The nitro group may contribute to toxicity, whereas the furan and pyrido-triazine groups in the target compound are likely better tolerated.
Data Tables
Table 2: ¹H NMR Spectral Data (Selected Protons)
Key Research Findings
- Structural Influence on Activity : The pyrido-triazine core in the target compound may offer superior binding affinity to inflammatory targets compared to triazole or oxadiazole derivatives due to its planar, aromatic structure .
- Role of Sulfanyl Linkage : The sulfur atom in all compared compounds enhances electron delocalization and may facilitate interactions with cysteine residues in enzymes .
- Furan Contribution : The lipophilic furan group in both the target compound and triazole derivatives likely improves membrane permeability, a critical factor in anti-exudative efficacy .
Biological Activity
N-[(furan-2-yl)methyl]-2-({7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular formula:
with a molecular weight of 384.41 g/mol. The structure features a furan ring and a pyrido-triazine moiety that contribute to its biological properties.
Antitumor Activity
Recent studies have demonstrated that compounds similar to this compound exhibit potent antitumor activity. For instance, compounds with similar scaffolds have shown efficacy against various human tumor cell lines such as KB, IGROV1, and SKOV3 at subnanomolar concentrations due to selective uptake mechanisms involving folate receptors (FR) and proton-coupled folate transporter (PCFT) .
Table 1: Antitumor Activity of Related Compounds
| Compound | Cell Line Tested | IC50 (nM) | Mechanism of Action |
|---|---|---|---|
| Compound 5 | KB | <1 | FRα/PCFT uptake |
| Compound 7 | SKOV3 | <1 | GARFTase inhibition |
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. Similar pyrido-triazine derivatives have shown moderate antimicrobial activity with minimum inhibitory concentration (MIC) values ranging from 14 to 30 μM against various bacterial strains . The presence of the triazine ring appears to enhance the compound's ability to disrupt microbial cell function.
Table 2: Antimicrobial Activity Data
| Compound | Bacterial Strain | MIC (μM) |
|---|---|---|
| Compound A | E. coli | 20 |
| Compound B | S. aureus | 25 |
In Vivo Studies
In vivo studies using severe combined immunodeficient mice bearing SKOV3 tumors revealed that compound 7 exhibited significant antitumor efficacy with manageable toxicity levels. This suggests that the selective targeting of FR and PCFT may allow for effective cancer therapies while minimizing side effects associated with traditional chemotherapeutics .
Structure-Activity Relationship (SAR)
Research into the SAR of related compounds has indicated that modifications to the pyrido-triazine scaffold can significantly affect biological activity. For example, the introduction of electron-withdrawing groups has been correlated with increased potency against certain cancer cell lines .
Q & A
Basic: How can researchers optimize the multi-step synthesis of this compound to improve yield and purity?
Methodological Answer:
The synthesis involves sequential functionalization of the pyrido-triazinone core, furan-methylation, and thioacetamide coupling. Key steps include:
- Thiolation : Reacting 7-methyl-4-oxo-pyrido-triazine with phosphorus pentasulfide (P₂S₅) under reflux in dry toluene to generate the thiol intermediate .
- Coupling : Using 2-bromo-N-(furan-2-ylmethyl)acetamide with the thiol group under basic conditions (e.g., K₂CO₃ in DMF) at 60–80°C .
- Purification : Employ flash chromatography (hexane/ethyl acetate gradient) followed by recrystallization from ethanol to achieve >95% purity .
Critical Parameters : - Temperature control during thiolation (avoiding decomposition above 110°C).
- Stoichiometric excess of bromoacetamide (1.2–1.5 eq) to minimize unreacted thiol .
Basic: What advanced spectroscopic techniques confirm structural integrity and purity?
Methodological Answer:
- ¹H/¹³C NMR : Assign peaks to the furan methylene (δ ~4.3 ppm), pyrido-triazinone carbonyl (δ ~165 ppm), and thioacetamide sulfur-linked CH₂ (δ ~3.8 ppm) .
- HRMS : Verify molecular ion [M+H]+ with <2 ppm error .
- HPLC-PDA : Use a C18 column (ACN/water gradient) to confirm ≥98% purity and detect oxidative byproducts (e.g., sulfoxide derivatives) .
Advanced: How to resolve contradictions in reported biological activity across studies?
Methodological Answer:
Discrepancies may arise from:
- Assay Variability : Standardize protocols (e.g., ATP-based viability assays vs. apoptosis markers) and use reference compounds (e.g., doxorubicin for cytotoxicity) .
- Solubility Issues : Pre-dissolve the compound in DMSO (≤0.1% final concentration) and validate with dose-response curves .
- Metabolic Instability : Perform microsomal stability assays (e.g., human liver microsomes + NADPH) to identify rapid degradation pathways .
Advanced: What computational strategies predict binding interactions with kinase targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to model interactions with ATP-binding pockets (e.g., CDK2 or Aurora kinases). Prioritize hydrogen bonds between the pyrido-triazinone carbonyl and kinase hinge regions .
- MD Simulations : Run 100-ns simulations (AMBER force field) to assess stability of the furan-thioacetamide moiety in hydrophobic pockets .
- QSAR : Train models using descriptors like LogP, topological polar surface area, and electron-withdrawing substituent effects .
Advanced: How to design SAR studies to identify critical functional groups?
Methodological Answer:
- Core Modifications : Synthesize analogs with pyrido-triazinone replaced by quinazolinone or pyridopyrimidine cores .
- Substituent Variation :
- Replace furan with thiophene or pyrrole to test π-π stacking .
- Substitute methyl on pyrido-triazinone with CF₃ or Cl to enhance hydrophobic interactions .
- Biological Testing : Screen analogs against kinase panels (e.g., Eurofins KinaseProfiler) and validate IC₅₀ shifts ≥5-fold .
Basic: What in vitro models are optimal for initial pharmacological profiling?
Methodological Answer:
- Cytotoxicity : Use MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines with 72-hour exposure .
- Kinase Inhibition : Prioritize kinases with structural homology (e.g., CDK2, EGFR) using fluorescence polarization assays .
- Off-Target Screening : Test against hERG (patch-clamp) and CYP450 isoforms (fluorogenic substrates) to flag toxicity risks .
Advanced: How to assess metabolic stability and degradation pathways?
Methodological Answer:
- Phase I Metabolism : Incubate with liver microsomes (human/rat) + NADPH. Monitor via LC-MS for hydroxylation (pyrido-triazinone) or sulfoxide formation (thioacetamide) .
- Phase II Metabolism : Test glucuronidation using UDPGA-supplemented microsomes. Identify conjugates at the furan methyl group .
- Degradant Isolation : Scale up metabolism reactions and purify degradants for structural elucidation (NMR, HRMS) .
Advanced: What strategies enhance selective toxicity against cancer vs. normal cells?
Methodological Answer:
- Therapeutic Index (TI) : Calculate TI = IC₅₀(normal cells)/IC₅₀(cancer cells). Target TI >10 using primary fibroblasts (e.g., HFF-1) .
- Prodrug Design : Mask thioacetamide as a disulfide to exploit glutathione-rich tumor microenvironments .
- Combination Studies : Pair with cisplatin or PARP inhibitors to identify synergistic effects (Bliss independence model) .
Basic: What are critical controls for validating synthetic intermediates?
Methodological Answer:
- Thiol Intermediate : Confirm via Ellman’s assay (DTNB reagent; λmax = 412 nm) and compare Rf values (TLC, ethyl acetate/hexane 3:7) .
- Bromoacetamide Precursor : Validate purity via melting point (mp ~120–122°C) and FTIR (C=O stretch at ~1680 cm⁻¹) .
- Byproduct Monitoring : Use LC-MS to detect over-alkylation (e.g., di-thioacetamide adducts, m/z +152) .
Advanced: How to evaluate the compound’s potential for overcoming drug resistance?
Methodological Answer:
- Resistant Cell Lines : Generate doxorubicin-resistant MCF-7 cells via gradual dose escalation. Test compound efficacy (IC₅₀ shifts <2-fold indicate retained activity) .
- Efflux Pump Inhibition : Co-administer with verapamil (P-gp inhibitor) in Caco-2 permeability assays. A 2-fold increase in uptake suggests P-gp substrate behavior .
- Target Mutations : Clone kinase mutants (e.g., EGFR T790M) and compare binding affinity via SPR or ITC .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
